molecular formula C23H24O6 B2571291 (Z)-4-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 904516-79-6

(Z)-4-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2571291
CAS No.: 904516-79-6
M. Wt: 396.439
InChI Key: JYDPSHYDFKQYTG-LSCVHKIXSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative characterized by a 3,4,5-trimethoxybenzylidene group at position 2, a methyl group at position 4, and a 2-methylallyloxy substituent at position 5. The Z-configuration of the benzylidene double bond suggests a specific spatial arrangement critical for its biological and chemical properties. Benzofuran-3(2H)-one scaffolds are recognized for their role in pharmaceuticals, including antimicrobial, antioxidant, and anticancer agents .

Properties

IUPAC Name

(2Z)-4-methyl-6-(2-methylprop-2-enoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-13(2)12-28-16-7-14(3)21-17(11-16)29-18(22(21)24)8-15-9-19(25-4)23(27-6)20(10-15)26-5/h7-11H,1,12H2,2-6H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDPSHYDFKQYTG-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a novel compound derived from the benzofuran family, known for its diverse biological activities. This compound's structure suggests potential therapeutic applications, particularly in oncology and inflammation management. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

C20H23O5\text{C}_{20}\text{H}_{23}\text{O}_5

This structure contains multiple functional groups that contribute to its biological properties.

1. Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that benzofuran derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves the inhibition of key signaling pathways such as AKT and PLK1, leading to reduced cell proliferation and increased apoptosis in cancerous cells .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AK562 (Leukemia)5AKT pathway inhibition
Compound BA549 (Lung Cancer)16.4PLK1 inhibition

2. Anti-inflammatory Properties

Benzofuran derivatives are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-1β. One specific derivative was reported to inhibit NF-κB activity, a crucial factor in inflammatory responses, leading to a marked decrease in inflammation markers in both in vitro and in vivo models .

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundCytokine Inhibition (%)Mechanism
Compound CTNF-α (93.8%)NF-κB suppression
Compound DIL-1β (98%)COX-2 inhibition

3. Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have been explored, with some compounds exhibiting significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents .

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound EE. coli32
Compound FS. aureus16

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related benzofuran derivative in a murine model of lung cancer. The compound significantly reduced tumor size and metastasis without causing weight loss or affecting vital organ function, indicating a favorable safety profile .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of a benzofuran derivative in treating chronic inflammatory diseases. The results showed a substantial reduction in inflammatory markers and improved clinical outcomes in animal models .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating significant inhibition of cell growth in breast cancer cells .
  • Anti-inflammatory Properties : Research indicates that benzofuran derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1. In some studies, compounds similar to (Z)-4-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one demonstrated reductions in these cytokines by over 90% .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Studies have shown that benzofuran derivatives can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. For example, the DPPH scavenging activity of related compounds was evaluated at various concentrations:

Concentration (µM)DPPH Scavenging Activity (%)
1017.93
5014.02
10011.59
20023
50050
100084.4

Neuroprotective Effects

Benzofuran derivatives have also been studied for their neuroprotective properties. Some compounds exhibit inhibition of monoamine oxidase (MAO), particularly MAO-B, which is significant in treating neurodegenerative diseases like Parkinson's and Alzheimer's. Specific studies have reported low IC50 values (<0.05 µM), indicating strong potential for therapeutic interventions.

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzofuran derivatives demonstrated that certain modifications led to enhanced cytotoxicity against MDA-MB-231 breast cancer cells. The results indicated that specific structural features were critical for activity, with some compounds achieving IC50 values below 10 µM.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on the anti-inflammatory effects of benzofuran derivatives, the compound was shown to significantly inhibit NF-kB activity in macrophage cells. This suppression correlated with decreased production of inflammatory mediators like nitric oxide (NO), showcasing its potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous benzofuranone and related heterocyclic derivatives:

Compound Core Structure Key Substituents Biological Activity Synthetic Yield/Physical Properties References
(Z)-4-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one Benzofuran-3(2H)-one 3,4,5-Trimethoxybenzylidene, 2-methylallyloxy, methyl Hypothesized: Antifungal, pro-oxidant (ROS generation) Not reported; likely complex synthesis due to stereochemistry and substituent diversity
Phenyl aurone (SH1009) Aurone (benzofuranone) Phenyl-C-ring with extended conjugation 77.4% ROS generation in C. albicans at 200 µM; antifungal Core structure contributes ~48.1% to ROS activity; synthetic yields not specified
5,6,7,7a-tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone Tetrahydrobenzofuranone Saturated ring, methyl groups Antibacterial activity (terpene class) Detected via GC-MS (0.16–0.39% in extracts); low synthetic complexity
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Pyrano-pyranone 4-Methoxybenzoyl, methyl Not explicitly reported; structural analogs used in antimicrobial studies 50% yield; mp 125°C; synthesized via aminomethylpropenone intermediates
2(4H)-Benzofuranone derivatives (e.g., Amiadrone, Angelicin) Benzofuranone Variable (e.g., methoxy, alkyl chains) Anticancer, photosensitizers, antiarrhythmic Industrial-scale synthesis; high purity required for pharmaceutical use

Key Observations:

Structural Differentiation: The target compound’s 3,4,5-trimethoxybenzylidene group distinguishes it from simpler phenyl or saturated benzofuranones (e.g., SH1009 or tetrahydro derivatives). This substitution likely enhances π-π stacking and hydrogen bonding with biological targets . The Z-configuration imposes steric constraints that may optimize binding to enzymes or receptors, unlike non-stereospecific analogs .

The methylallyloxy group may improve lipid solubility, enhancing membrane permeability relative to hydroxylated analogs (e.g., 4-hydroxy-6-methylpyran-2-one derivatives) .

Synthetic Challenges: The compound’s synthesis is likely more complex than pyrano-pyranones (e.g., 8b), which are synthesized in 50–53% yields via straightforward condensations . The Z-configuration necessitates stereoselective methods, such as chiral catalysts or photochemical isomerization .

Pharmacokinetic Considerations :

  • The trimethoxy groups may reduce solubility compared to hydroxylated derivatives (e.g., 4-hydroxy-6-methylpyran-2-one) but could prolong half-life by resisting Phase I metabolism .

Research Findings and Data

  • Antifungal Potential: Aurones with extended conjugation (e.g., SH1009) show ROS-mediated antifungal activity. The target compound’s electron-rich benzylidene group may enhance this mechanism .
  • Antibacterial Activity: Tetrahydrobenzofuranones (e.g., 5,6,7,7a-tetrahydro-4,4,7a-trimethyl derivative) exhibit antibacterial effects, but the target compound’s unsaturated structure may broaden spectrum .
  • Synthetic Feasibility: Pyrano-pyranones are synthesized in moderate yields (50–53%), suggesting the target compound’s synthesis may require advanced techniques (e.g., microwave-assisted reactions) to improve efficiency .

Q & A

Q. Table 1: Yield Comparison for Derivatives

CompoundReaction TypeYieldKey Reagent
4xReduction46%NaBH4
4yThionation96%Lawesson’s reagent

Basic: How should researchers handle stereochemical challenges in synthesizing (Z)-isomers?

Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., THF) favor Z-isomers by stabilizing transition states via dipole interactions.
  • Temperature Control: Lower temperatures (0–5°C) minimize isomerization during reactions involving NaH, as seen in benzyloxy group installations .

Advanced: In SAR studies, how does the 2-methylallyloxy group modulate bioactivity compared to other alkoxy substituents?

Answer:
The 2-methylallyloxy group enhances:

  • Lipophilicity: Increases membrane permeability (logP >4.4) .
  • Metabolic Stability: Allyl ethers resist enzymatic hydrolysis better than methoxy groups. Comparative assays using derivatives with varying alkoxy groups (e.g., benzyloxy vs. methoxy) are critical .

Basic: What spectroscopic methods confirm the structural integrity of the benzofuran-3(2H)-one core?

Answer:

  • 1H NMR: Key signals include the benzylidene proton (δ 7.3–7.6 ppm) and the furanone carbonyl (δ 190–200 ppm in IR).
  • Elemental Analysis: Matches calculated values for C, H, and S (e.g., 4y: Found C 63.48% vs. Calcd 63.67%) .

Advanced: How can computational modeling predict the stability of the (Z)-configuration under physiological conditions?

Answer:

  • DFT Calculations: Optimize geometry to compare Z/E isomer energies. The Z-isomer’s lower energy (∆G <5 kcal/mol) indicates thermodynamic stability.
  • MD Simulations: Assess solvation effects using molecular dynamics in aqueous media (e.g., TIP3P water model) .

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